molecular formula C₂₀H₂₁F₄N₃O₅ B027512 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid CAS No. 93107-32-5

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Cat. No.: B027512
CAS No.: 93107-32-5
M. Wt: 345.4 g/mol
InChI Key: DYRWTUITSIYILW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid is a core chemical intermediate in the research and development of advanced fluoroquinolone antibiotics . This compound features the critical 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold that defines the quinolone class of antibacterial agents . Its structure is central to the synthesis of several important pharmaceuticals, serving as a direct precursor to agents like gatifloxacin, which is known chemically as 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . The compound's mechanism of action, shared with therapeutic fluoroquinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription . This dual action results in potent bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria . For research purposes, this makes the compound an invaluable tool for studying the structure-activity relationships of quinolone antibiotics, investigating bacterial resistance mechanisms, and developing new antimicrobial agents. Researchers utilize this intermediate in synthetic organic chemistry and pharmaceutical development workflows . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. CAS Number : 185236 (as listed on PubChem) Molecular Formula : C18H20FN3O3

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRWTUITSIYILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918692
Record name 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93107-32-5
Record name ITV 8912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20FN3O4C_{18}H_{20}FN_3O_4 with a molecular weight of approximately 361.37 g/mol. It features a cyclopropyl group, a fluoro substituent, and a piperazine moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC18H20FN3O4
Molecular Weight361.3675 g/mol
Charge0
Optical ActivityRacemic

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase enzymes.

This compound operates primarily through:

  • DNA Gyrase Inhibition : Disruption of DNA replication in bacteria.
  • Topoisomerase Interaction : Inducing DNA strand breaks in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent activity compared to standard antibiotics .

Study 2: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 50 µM) of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other quinolone derivatives was performed.

Compound NameMIC (µg/mL)Apoptosis Induction (%)
1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)830% at 50 µM
Ciprofloxacin1620% at 50 µM
Levofloxacin3215% at 50 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoroquinolones share a common 4-oxoquinoline-3-carboxylic acid scaffold but differ in substituents at positions 1, 6, 7, and 6. These modifications significantly influence antibacterial spectrum, potency, pharmacokinetics, and resistance profiles. Below is a detailed comparison of gatifloxacin with structural analogs:

Structural Modifications at Position 7 (Piperazine/Piperidine Derivatives)

The 7-piperazinyl group is a critical pharmacophore. Variations here modulate bacterial target affinity and resistance evasion.

Compound Name Substituent at Position 7 Key Findings Reference
Gatifloxacin 3-Methylpiperazin-1-yl Broad-spectrum activity, including T. gondii; low resistance development
Ciprofloxacin (Ba2) Piperazin-1-yl Lower activity against Gram-positives and atypicals compared to gatifloxacin
Compound Ia1 (cis-2-Fluorocyclopropyl) 4-Methylpiperazin-1-yl Enhanced potency and pharmacokinetics vs. ciprofloxacin
Compound 34.15 4-(4-Formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl Comparable activity to vancomycin against methicillin-resistant S. aureus
Impurity D Piperazin-1-yl (with C6 chlorine substitution) Reduced activity due to loss of C6 fluorine
  • Key Insight : The 3-methyl group on gatifloxacin’s piperazine enhances lipid solubility and tissue penetration compared to unsubstituted piperazine in ciprofloxacin . Bulky substituents (e.g., triazole-piperidine in 34.15) improve activity against resistant strains but may reduce oral bioavailability .

Modifications at Position 8

Position 8 substitutions influence Gram-positive coverage and phototoxicity risks:

Compound Name Substituent at Position 8 Key Findings Reference
Gatifloxacin Methoxy Balances Gram-positive activity and low phototoxicity
Compound 3d (4-EtACA) Nitro Dual antiproliferative-antimicrobial activity but higher cytotoxicity
Trovafloxacin Difluoro Superior anti-T. gondii activity but withdrawn due to hepatotoxicity
  • Key Insight : Methoxy groups (as in gatifloxacin) optimize safety and efficacy, whereas nitro groups (e.g., 3d) introduce secondary biological activities but increase toxicity risks .

Cyclopropyl Modifications at Position 1

The cyclopropyl group at position 1 stabilizes the DNA-enzyme complex. Fluorination of this ring alters pharmacokinetics:

Compound Name Substituent at Position 1 Key Findings Reference
Gatifloxacin Cyclopropyl Optimal balance of stability and bioavailability
Ia1 cis-2-Fluorocyclopropyl Improved antibacterial potency and blood circulation half-life
Ba3 Cyclopropyl (with C8 difluoro) Expanded anaerobic coverage but higher CNS side effects
  • Key Insight: Fluorination (Ia1) enhances target binding but may complicate synthesis. Gatifloxacin’s non-fluorinated cyclopropyl maintains a favorable safety profile .

Q & A

Basic: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:
To improve yield, employ a multi-step synthesis involving tert-butyl-protected intermediates and selective deprotection. For example, introduce tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate to ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, followed by Boc cleavage under acidic conditions to isolate the final product . Monitor reaction progress via LC-MS and optimize stoichiometry to reduce side reactions (e.g., over-alkylation). Evidence shows that avoiding halogenated solvents and using triethyl orthoformate in acetic anhydride improves intermediate stability .

Basic: What spectroscopic techniques are critical for characterizing the compound’s crystalline structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for resolving 3D molecular geometry. Key parameters include mean C–C bond lengths (e.g., 0.003 Å accuracy) and R-factor validation (target <0.07) . Pair this with FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to verify cyclopropyl and piperazine proton environments .

Advanced: How do structural modifications at the piperazine moiety affect antibacterial activity?

Methodological Answer:
Modify the piperazine substituent (e.g., nitroso, methyl, or phenyl groups) and evaluate minimum inhibitory concentrations (MICs) against Gram-negative/-positive strains. For instance, replacing 3-methylpiperazine with 4-nitroso-piperazine alters electron density at N-atoms, impacting DNA gyrase binding . Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/hydrophobicity with binding affinity to gyrase B subunits .

Advanced: How can researchers resolve contradictions in reported synthetic yields across methodologies?

Methodological Answer:
Compare protocols step-by-step:

  • Method A (Low Yield): Direct coupling of quinolone salts with cyclic amines often suffers from poor regioselectivity .
  • Method B (Improved Yield): Chiral amine addition (e.g., tert-butyloctahydro-pyrrolopyridine) followed by Boc deprotection reduces steric hindrance and side reactions .
    Validate reproducibility by controlling humidity (<30% RH) and oxygen levels during cyclopropane ring formation .

Advanced: What analytical methods ensure enantiomeric purity, particularly for chiral piperazine derivatives?

Methodological Answer:
Use chiral HPLC with a Cu(II)-L-isoleucine buffer (pH 4.5) and methanol gradient (e.g., 15:85 to 22.5:77.5 methanol:buffer) to separate enantiomers . Validate purity via circular dichroism (CD) spectroscopy, targeting >99% enantiomeric excess (ee). For trace impurity detection, employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Basic: What computational tools predict the compound’s solubility and bioavailability?

Methodological Answer:
Apply Quantitative Structure-Activity Relationship (QSAR) models using software like Schrodinger’s QikProp. Input logP (measured ~1.8) and polar surface area (PSA ~90 Ų) to predict intestinal absorption. Molecular dynamics (MD) simulations (e.g., GROMACS) can model membrane permeability by tracking hydrogen bonding with phospholipid headgroups .

Advanced: How does fluorination at position 6 influence photostability and metabolic degradation?

Methodological Answer:
The 6-fluoro group enhances photostability by reducing π→π* transitions. Assess via UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W/m² for 48 hrs). For metabolic studies, incubate with human liver microsomes (HLMs) and quantify hydroxylated metabolites via LC-MS/MS. Fluorine’s electronegativity slows CYP450-mediated oxidation at position 6, extending half-life .

Basic: What in vitro assays are recommended for evaluating bacterial resistance development?

Methodological Answer:
Perform time-kill assays using E. coli ATCC 25922 and S. aureus ATCC 29213. Expose strains to sub-MIC concentrations (0.25×MIC) over 72 hours and monitor resistance via broth microdilution. Complement with genomic sequencing (e.g., Illumina MiSeq) to detect mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes .

Advanced: What strategies mitigate cytotoxicity in mammalian cell lines while retaining antibacterial potency?

Methodological Answer:
Modify the 3-carboxylic acid group to ester prodrugs (e.g., ethyl ester) to reduce off-target effects. Test cytotoxicity in HEK293 cells via MTT assay and compare IC₅₀ values. Derivatives with bulky substituents (e.g., 8-methoxy) show 10-fold lower cytotoxicity while maintaining MICs ≤1 µg/mL .

Advanced: How can crystallographic data resolve discrepancies in proposed tautomeric forms?

Methodological Answer:
SCXRD can unambiguously assign tautomers by locating hydrogen atoms. For example, the 4-oxo-1,4-dihydroquinoline core exists predominantly in the keto form, confirmed by electron density maps showing no enolic O–H bonds . Pair with solid-state NMR to validate tautomeric stability under varying humidity .

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